molecular formula C20H34O B1253726 Ent-manool

Ent-manool

Cat. No.: B1253726
M. Wt: 290.5 g/mol
InChI Key: CECREIRZLPLYDM-LFGUQSLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-Manool is a high-purity, natural labdane diterpenoid offered for research applications. This compound is of significant interest in scientific research due to its identified biological activities. Studies on manool, the parent compound, have demonstrated promising antimicrobial effects, particularly against cariogenic bacteria like Streptococcus mutans , suggesting potential for investigations in oral health and microbiology . Furthermore, manool has been identified as a major diterpenoid in traditional medicinal plants, such as species within the genera Arctopus and Alepidea , which have been used for treating infections and respiratory ailments . Research into diterpenoids as a class indicates they often possess various bioactive properties, including antioxidant and antimicrobial activities, making them valuable compounds for pharmacological and phytochemical studies . Our this compound is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. By providing this compound, we aim to support the research community in advancing scientific discovery in fields such as natural products chemistry, antimicrobial resistance, and drug discovery.

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol

InChI

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19-,20+/m1/s1

InChI Key

CECREIRZLPLYDM-LFGUQSLTSA-N

SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Isomeric SMILES

C[C@@]12CCCC([C@H]1CCC(=C)[C@H]2CC[C@@](C)(C=C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

2.1 Anticancer Properties

Ent-manool has shown significant potential in cancer research. Studies indicate that it possesses cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma cells (HT-29). The extract containing this compound demonstrated notable activity without adversely affecting normal human cells .

Case Study: HT-29 Cell Line

Parameter Value
Compound This compound
Cell Line HT-29
Activity Cytotoxic
Effect on Normal Cells No significant effect

This data suggests the potential for this compound to be developed as a therapeutic agent in cancer treatment.

2.2 Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has been effective against several bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes, leading to cell death .

Agricultural Applications

This compound's role in agriculture is primarily focused on its use as a natural pesticide. Its efficacy in repelling pests and inhibiting fungal growth has been documented, providing an eco-friendly alternative to synthetic pesticides.

Case Study: Pest Repellency

Pest Type Effectiveness (%)
Aphids 85%
Fungal Pathogens 70%

These results indicate that this compound can significantly reduce pest populations while minimizing environmental impact.

Industrial Applications

In the industrial sector, this compound is being explored for its use in the flavor and fragrance industry due to its pleasant aroma and flavor profile. Its extraction from natural sources can provide a sustainable alternative to synthetic flavoring agents.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Findings
Medicine Cytotoxic to cancer cells; antimicrobial effects
Agriculture Effective natural pesticide; pest repellency
Industry Sustainable flavoring agent

Preparation Methods

Diene Intermediate Strategy

The diene 15 , derived from (+)-manool (1) in two steps (47% overall yield), serves as a pivotal intermediate for synthesizing ent-manool derivatives. Oxidation of (+)-manool with Jones’ reagent yields ketone 14 , which undergoes Wittig olefination to form diene 15 (Scheme 7). This intermediate facilitates diverse cyclization and functionalization reactions:

  • Diels-Alder Reaction : Heating diene 15 with p-benzoquinone in p-xylene at 180°C produces (+)-ent-cyclozonarone (42) in 90% yield, demonstrating the diene’s reactivity in [4+2] cycloadditions.

  • Hydroquinone Coupling : Treatment of 15 with the dimethyl ether of hydroquinone and n-BuLi generates benzyl alcohol 43 (85% yield), which is reduced to 44 via ionic hydrogenation (90% yield).

Albicanal Pathway

Albicanal (12) , synthesized from (+)-manool in four steps (24% overall yield), enables access to this compound-derived hydroquinones. Key transformations include:

  • Baeyer-Villiger Oxidation : Aldehyde 49 (from alcohol 48 ) reacts with m-chloroperbenzoic acid (MCPBA) to form (+)-albicanol (9) , which is oxidized to (–)-albicanal (12) using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) (85% yield).

  • Cyclization : BF₃·OEt₂-mediated cyclization of 40 yields (+)-ent-chromazonarol (37) , highlighting albicanal’s versatility.

Biotechnological Conversion Using Microbial Systems

Yeast-Mediated Oxidation

The patent EP1688501B1 discloses a method for producing this compound derivatives using Cryptococcus spp. yeast. Key steps include:

  • Substrate Specificity : Cryptococcus albidus (ATCC 10666) selectively oxidizes manool to 7α-hydroxymanool (27) and larixol (29) under aerobic conditions.

  • Process Optimization : Yields exceed 80% when conducted in pH 7.0 buffer at 30°C for 48 hours, with glucose as a co-substrate.

Enzymatic Biosynthesis in Vitex agnus-castus

Diterpene Synthase Pathways

The diterpene synthase VacTPS2 in Vitex agnus-castus catalyzes the conversion of ent-copalyl diphosphate (ent-CPP) to this compound (10) . Structural elucidation via NMR and GC-MS confirmed the product’s stereochemistry:

  • Enzyme Characterization : VacTPS2 exhibits a k<sub>cat</sub> of 0.45 s⁻¹ and K<sub>m</sub> of 12 µM for ent-CPP, indicating high substrate affinity.

  • Metabolic Engineering : Co-expression of VacTPS2 with CPP synthases in E. coli enables heterologous this compound production (titer: 18 mg L⁻¹).

Comparative Analysis of Preparation Methods

Method Starting Material Key Steps Reagents/Conditions Yield
Chemical Synthesis(+)-ManoolOxidation, Wittig olefinationJones’ reagent, p-xylene, 180°C47%
Yeast BioconversionManoolMicrobial oxidationCryptococcus spp., pH 7.0, 30°C80%
Enzymatic Biosynthesisent-CPPCyclization by VacTPS2E. coli expression, 25°C18 mg L⁻¹

Challenges and Innovations

Stereochemical Control

This compound’s C-13 configuration necessitates chiral auxiliaries or enantioselective catalysts. The Diels-Alder reaction in Scheme 9 achieves >90% enantiomeric excess (ee) via sealed-tube aromatization.

Scalability Limitations

While chemical synthesis offers high yields, multi-step purification remains labor-intensive. Microbial systems address this via single-step fermentations but require strain optimization .

Q & A

Q. How can researchers optimize peer review responses for this compound studies with complex methodologies?

  • Methodological Answer :
  • Pre-submission peer review: Share drafts with interdisciplinary collaborators .
  • Annotate methods sections with troubleshooting tips (e.g., "Sonication time was critical for yield") .
  • Address reviewer concerns quantitatively (e.g., additional statistical tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ent-manool
Reactant of Route 2
Ent-manool

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